molecular formula C17H15F3O3 B13086374 Ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate

Ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate

Cat. No.: B13086374
M. Wt: 324.29 g/mol
InChI Key: YPQIPSQHDGSONK-UHFFFAOYSA-N
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Description

Ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group and a trifluoromethyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate typically involves the esterification of 2-(benzyloxy)-4-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-(Benzyloxy)-4-(trifluoromethyl)benzoic acid.

    Reduction: 2-(Benzyloxy)-4-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to certain proteins, while the trifluoromethyl group can influence its metabolic stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(benzyloxy)-3,5-bis(trifluoromethyl)benzoate: Similar structure but with an additional trifluoromethyl group.

    Ethyl 2-(benzyloxy)-4-(methyl)benzoate: Similar structure but with a methyl group instead of a trifluoromethyl group.

    Ethyl 2-(benzyloxy)-4-(chloromethyl)benzoate: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

Ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where fluorine-containing compounds are desired for their enhanced stability and bioactivity.

Properties

Molecular Formula

C17H15F3O3

Molecular Weight

324.29 g/mol

IUPAC Name

ethyl 2-phenylmethoxy-4-(trifluoromethyl)benzoate

InChI

InChI=1S/C17H15F3O3/c1-2-22-16(21)14-9-8-13(17(18,19)20)10-15(14)23-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3

InChI Key

YPQIPSQHDGSONK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C(F)(F)F)OCC2=CC=CC=C2

Origin of Product

United States

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